1-Methyl-1H-indole-3-carbonitrile
Overview
Description
“1-Methyl-1H-indole-3-carbonitrile” is a chemical compound with the empirical formula C10H8N2 . It is a heterocyclic compound that is part of the indole family .
Synthesis Analysis
The synthesis of “1-Methyl-1H-indole-3-carbonitrile” and its derivatives has been a subject of interest in recent years . For instance, one method involves the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction . Another method involves the condensation of 1-Methylindole-3-carboxaldehyde with thiophene-3-acetonitrile .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-3-carbonitrile” consists of a 1H-indole ring attached to a carbonitrile group . The compound has a molecular weight of 156.18 g/mol .
Chemical Reactions Analysis
“1-Methyl-1H-indole-3-carbonitrile” and its derivatives are known to participate in various chemical reactions, particularly multicomponent reactions (MCRs) . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
“1-Methyl-1H-indole-3-carbonitrile” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.
Scientific Research Applications
- 4-substituted β-lactams
- Biologically active indoles
- Inhibitors of glycogen synthase kinase 3β (GSK-3)
- Indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors
- HIV-1 integrase inhibitors
Preparation of 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles
This involves combining 3-(cyanoacetyl)-indoles with an aryl-aldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .
Synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-
This is achieved through a three-component reaction .
N-Alkylanilines reactions
N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes. The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .
Antimicrobial potential
Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Preparation of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles
This is achieved by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes and cyanoacetamide in the presence of silica supported ionic liquid [pmim]HSO4 SiO2 as a catalyst .
Synthesis of 2-Thiophenecarbonitrile and 3-Thiophenecarbonitrile
These are synthesized using 1-Methyl-1H-indole-3-carbonitrile as a starting material .
Preparation of 3,5-Heptanedione and Indole-5-carboxaldehyde
These are prepared using 1-Methyl-1H-indole-3-carbonitrile .
Synthesis of 5-Bromothiophene-2-carbonitrile and 2-Bromo-3-(bromomethyl)thiophene
These are synthesized using 1-Methyl-1H-indole-3-carbonitrile .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylindole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXZPMXGBNBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367996 | |
Record name | 1-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-3-carbonitrile | |
CAS RN |
24662-37-1 | |
Record name | 1-Methylindole-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLINDOLE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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